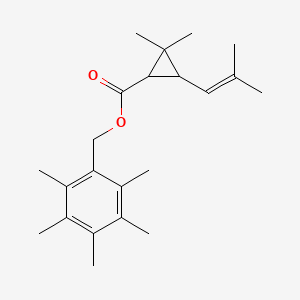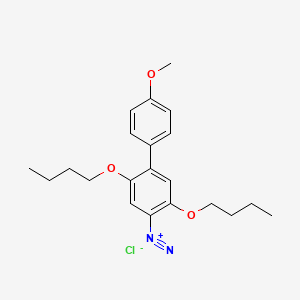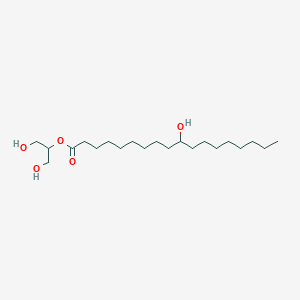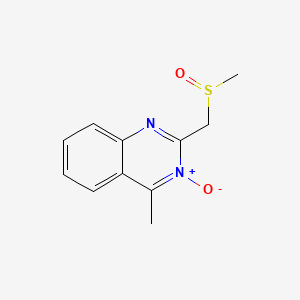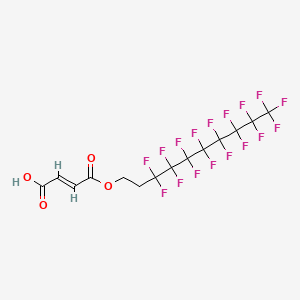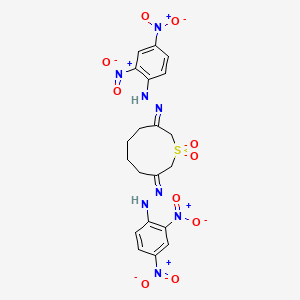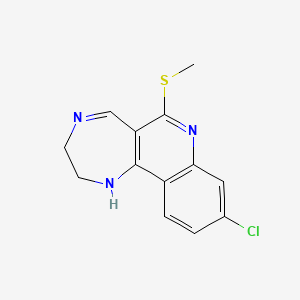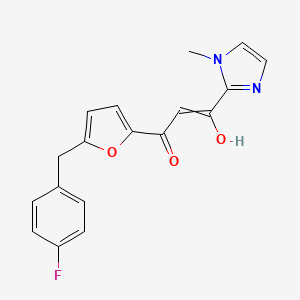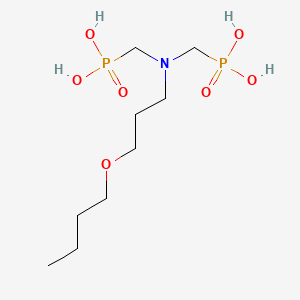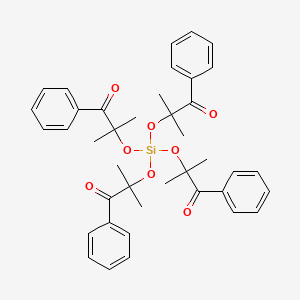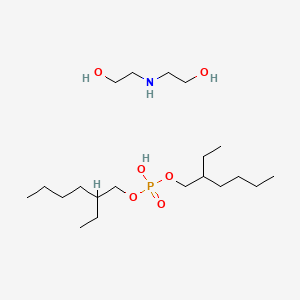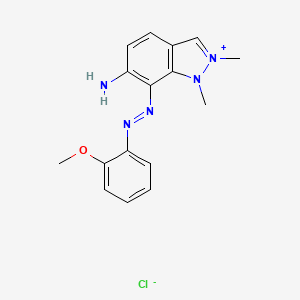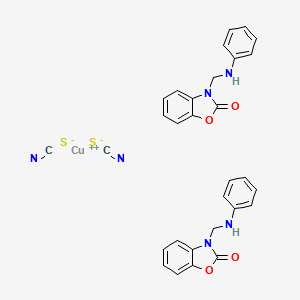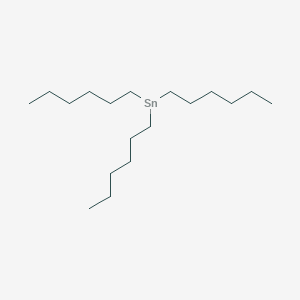
Stannane, trihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, trihexyl- is an organotin compound with the molecular formula C18H39Sn. It is also known as trihexyltin hydride. This compound is part of the broader class of organotin compounds, which have a tin atom bonded to organic groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Stannane, trihexyl- can be synthesized through several methods. One common method involves the reaction of hexylmagnesium bromide with tin(IV) chloride, followed by reduction with lithium aluminum hydride. Another method involves the stannylation of alkyl halides using hexamethyldistannane. Industrial production methods often involve the use of organotin hydrides, which are prepared by reducing the corresponding chlorides with reducing agents like lithium aluminum hydride or sodium borohydride .
Chemical Reactions Analysis
Stannane, trihexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions with halides to form different organotin compounds. Common reagents used in these reactions include halides, reducing agents like lithium aluminum hydride, and oxidizing agents. .
Scientific Research Applications
Stannane, trihexyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of stannane, trihexyl- involves its ability to form strong bonds with carbon and other elements. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved in its action are primarily related to its reactivity with organic molecules and its ability to stabilize reactive intermediates .
Comparison with Similar Compounds
Stannane, trihexyl- can be compared with other organotin compounds such as:
Tributyltin hydride: Similar in structure but with butyl groups instead of hexyl groups.
Triphenyltin hydride: Contains phenyl groups instead of hexyl groups.
Tetraalkylstannanes: Compounds with four alkyl groups bonded to tin. Stannane, trihexyl- is unique due to its specific alkyl chain length, which can influence its reactivity and applications
Properties
CAS No. |
59061-51-7 |
|---|---|
Molecular Formula |
C18H39Sn |
Molecular Weight |
374.2 g/mol |
InChI |
InChI=1S/3C6H13.Sn/c3*1-3-5-6-4-2;/h3*1,3-6H2,2H3; |
InChI Key |
AYVFJPRMOZTEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


